molecular formula C17H13N5OS B11256810 9-phenyl-8-[(pyridin-4-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one

9-phenyl-8-[(pyridin-4-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one

Cat. No.: B11256810
M. Wt: 335.4 g/mol
InChI Key: PUIQJZIVHKRLGD-UHFFFAOYSA-N
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Description

9-phenyl-8-[(pyridin-4-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with a phenyl group and a pyridin-4-ylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenyl-8-[(pyridin-4-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and a suitable aldehyde, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Attachment of the Pyridin-4-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated purine derivative with pyridin-4-ylmethylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-phenyl-8-[(pyridin-4-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the purine ring or the sulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-phenyl-8-[(pyridin-4-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its purine core structure is similar to that of nucleotides, making it a candidate for targeting enzymes involved in nucleotide metabolism.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 9-phenyl-8-[(pyridin-4-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by mimicking the natural substrates of these enzymes, thereby blocking their activity. The pathways involved often include nucleotide metabolism and signal transduction pathways critical for cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(pyridin-4-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one
  • 9-phenyl-1,9-dihydro-6H-purin-6-one
  • 8-[(pyridin-4-ylmethyl)sulfanyl]-9-phenyl-1,9-dihydro-6H-purin-6-one

Uniqueness

What sets 9-phenyl-8-[(pyridin-4-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one apart from similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H13N5OS

Molecular Weight

335.4 g/mol

IUPAC Name

9-phenyl-8-(pyridin-4-ylmethylsulfanyl)-1H-purin-6-one

InChI

InChI=1S/C17H13N5OS/c23-16-14-15(19-11-20-16)22(13-4-2-1-3-5-13)17(21-14)24-10-12-6-8-18-9-7-12/h1-9,11H,10H2,(H,19,20,23)

InChI Key

PUIQJZIVHKRLGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC=NC=C4

Origin of Product

United States

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